molecular formula C24H24N4O5 B11397263 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide

Cat. No.: B11397263
M. Wt: 448.5 g/mol
InChI Key: SXMCYKGEUWJMNY-UHFFFAOYSA-N
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Description

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)PROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including an isoindole, oxadiazole, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)PROPANAMIDE typically involves multiple steps:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Synthesis of the Oxadiazole Ring: This involves the reaction of a hydrazide with an appropriate carboxylic acid derivative, often under dehydrating conditions.

    Coupling of the Two Fragments: The isoindole and oxadiazole fragments are coupled using a suitable linker, such as a halomethyl ketone, under basic conditions.

    Final Amide Formation: The final step involves the reaction of the intermediate with isopropylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides and oxadiazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes, making it of interest in drug discovery.

    Fluorescent Probes: The oxadiazole moiety can be used to develop fluorescent probes for biological imaging.

Medicine

    Anticancer Agents: The compound’s ability to inhibit specific enzymes makes it a candidate for anticancer drug development.

    Antimicrobial Agents: It has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Industry

    Coatings: The compound can be used in the development of advanced coatings with enhanced durability and resistance to environmental factors.

    Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The isoindole and oxadiazole moieties interact with the active sites of these enzymes, disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis in microbes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(METHYL)-N-(PROPAN-2-YL)PROPANAMIDE
  • 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)PROPANAMIDE

Uniqueness

The presence of the methoxyphenyl group in 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)PROPANAMIDE distinguishes it from similar compounds, potentially enhancing its biological activity and making it a more potent inhibitor of specific enzymes.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C24H24N4O5/c1-15(2)28(14-20-25-22(26-33-20)16-8-10-17(32-3)11-9-16)21(29)12-13-27-23(30)18-6-4-5-7-19(18)24(27)31/h4-11,15H,12-14H2,1-3H3

InChI Key

SXMCYKGEUWJMNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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